molecular formula C9H11N3O3 B2985272 N-methyl-2-[(2-nitrophenyl)amino]acetamide CAS No. 37103-04-1

N-methyl-2-[(2-nitrophenyl)amino]acetamide

Cat. No.: B2985272
CAS No.: 37103-04-1
M. Wt: 209.205
InChI Key: SNTFJBKVMVKOEY-UHFFFAOYSA-N
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Description

N-methyl-2-[(2-nitrophenyl)amino]acetamide is an organic compound with the molecular formula C9H11N3O3 It is a derivative of acetamide, where the amide nitrogen is substituted with a methyl group and the aromatic ring is substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(2-nitrophenyl)amino]acetamide typically involves the reaction of 2-nitroaniline with N-methylacetamide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity. One common method involves the use of a solvent such as ethanol and a catalyst like triethylamine. The reaction mixture is heated to reflux for several hours, followed by cooling and purification of the product through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(2-nitrophenyl)amino]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Reduction: 2-amino-N-methylphenylacetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 2-nitroaniline and acetic acid.

Scientific Research Applications

N-methyl-2-[(2-nitrophenyl)amino]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-[(2-nitrophenyl)amino]acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

N-methyl-2-[(2-nitrophenyl)amino]acetamide can be compared with other nitro-substituted aromatic amides, such as:

    N-methyl-2-[(4-nitrophenyl)amino]acetamide: Similar structure but with the nitro group in the para position.

    N-methyl-2-[(3-nitrophenyl)amino]acetamide: Similar structure but with the nitro group in the meta position.

The unique positioning of the nitro group in this compound (ortho position) can influence its reactivity and biological activity, making it distinct from its isomers.

Properties

IUPAC Name

N-methyl-2-(2-nitroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-10-9(13)6-11-7-4-2-3-5-8(7)12(14)15/h2-5,11H,6H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTFJBKVMVKOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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